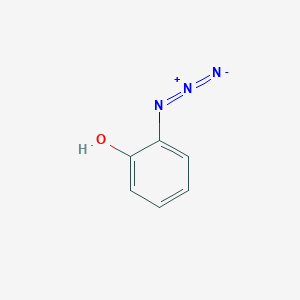

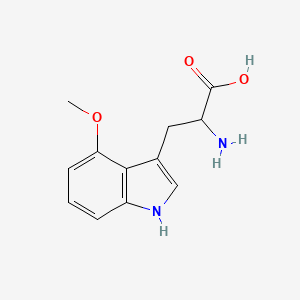

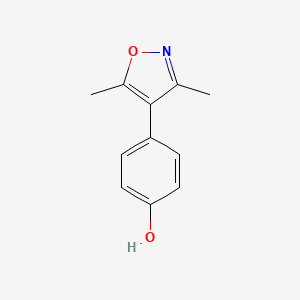

4-(3,5-Dimethylisoxazol-4-YL)phenol

説明

The compound 4-(3,5-Dimethylisoxazol-4-YL)phenol is not directly studied in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar isoxazole derivatives. For instance, the use of isoxazole derivatives as ligands in metal complexes suggests that 4-(3,5-Dimethylisoxazol-4-YL)phenol could potentially act as a ligand due to the presence of a phenolic group which is known to coordinate with metals .

Synthesis Analysis

The synthesis of isoxazole derivatives is not explicitly detailed for 4-(3,5-Dimethylisoxazol-4-YL)phenol, but related compounds have been synthesized using various methods. For example, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a reagent for the esterification of phenols under Mitsunobu conditions, which could be a relevant method for modifying the compound . Additionally, the synthesis of metal phenolates from biologically relevant ligands provides a precedent for the synthesis of metal complexes with isoxazole-containing phenols .

Molecular Structure Analysis

While the molecular structure of 4-(3,5-Dimethylisoxazol-4-YL)phenol is not directly reported, quantum chemical calculations have been performed on similar compounds to determine their molecular geometry, vibrational spectra, and potential energy distribution . These studies can be indicative of the structural properties that 4-(3,5-Dimethylisoxazol-4-YL)phenol may exhibit, such as bond lengths, bond angles, and intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can be inferred from the selective esterification reactions of phenols and benzylic alcohols using azoisoxazole reagents . This suggests that 4-(3,5-Dimethylisoxazol-4-YL)phenol could undergo similar reactions, potentially leading to the formation of esters. The coordination of isoxazole-derived ligands with transition metals also indicates that 4-(3,5-Dimethylisoxazol-4-YL)phenol may participate in the formation of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be complex and multifaceted. For instance, the molecular docking and quantum chemical calculations provide insights into the electronic properties, such as the molecular electrostatic potential, HOMO-LUMO gap, and Fukui functions, which are crucial for understanding the reactivity and interaction of the compound with biological targets . These properties are essential for predicting the biological activity and potential applications of 4-(3,5-Dimethylisoxazol-4-YL)phenol.

科学的研究の応用

Ligand Synthesis and Biological Evaluation

- Sulfonamide-Derived Compounds : A study by Chohan and Shad (2011) on sulfonamide-derived ligands, including 4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl derivatives, highlights their synthesis and characterization. These compounds exhibit moderate to significant antibacterial and antifungal activities, showcasing potential in pharmaceutical research (Chohan & Shad, 2011).

Corrosion Inhibition

- Bipyrazolic-type Organic Compounds : Wang et al. (2006) conducted a theoretical study on bipyrazolic compounds, including derivatives of 3,5-dimethylisoxazol, for their use as corrosion inhibitors. These compounds show promising results in protecting metals from corrosion, which is significant for industrial applications (Wang et al., 2006).

Catalysis in Organic Synthesis

- Ruthenium Phenolate-Oxazoline Complexes : Jia et al. (2018) explored ruthenium complexes containing phenolate-oxazoline ligands, which include derivatives of 3,5-dimethylisoxazole. These complexes are effective in catalyzing the transfer hydrogenation of nitroarene to aniline, a reaction important in organic synthesis (Jia et al., 2018).

Chemosensor Development

- Chemosensor for Ion Detection : Diao et al. (2019) developed a diarylethene 1-(3,5-dimethylisoxazole-4-yl) derivative as a chemosensor. This compound shows potential in detecting ions like CN and Zn, important for environmental monitoring and biomedical applications (Diao et al., 2019).

Optoelectronic and Nonlinear Optical Properties

- Isoxazole Derivatives in Optoelectronics : Irfan et al. (2016) investigated isoxazole derivatives, including 3,4-dimethylisoxazol-5-yl compounds, for their optoelectronic and nonlinear optical properties. These compounds are promising for applications in semiconducting materials and electronic devices (Irfan et al., 2016).

Epigenetic Therapeutic Target

- Bromodomain Ligands : Hewings et al. (2013) optimized 3,5-dimethylisoxazole derivatives as potent ligands for the bromodomain protein module. These compounds are important in epigenetic therapy, offering a new avenue for drug discovery (Hewings et al., 2013).

特性

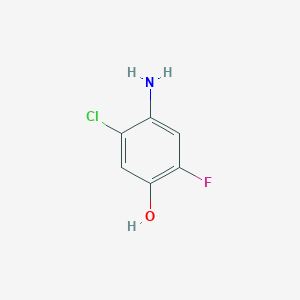

IUPAC Name |

4-(3,5-dimethyl-1,2-oxazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-11(8(2)14-12-7)9-3-5-10(13)6-4-9/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETDAHHUUHZPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470020 | |

| Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylisoxazol-4-YL)phenol | |

CAS RN |

875628-75-4 | |

| Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。